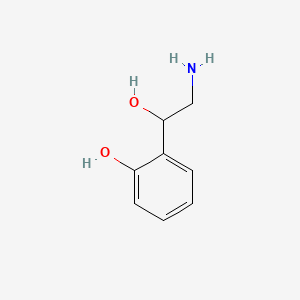

2-(2-Amino-1-hydroxyethyl)phenol

Overview

Description

2-(2-Amino-1-hydroxyethyl)phenol, also known as 2-octopamine , is a member of the class of phenylethanolamines. It participates in various chemical reactions, including those leading to the synthesis of metal complexes. Its chemical properties, such as the ability to bind metals through oxygen and nitrogen atoms, are crucial for the formation of coordination compounds.

Synthesis Analysis

The synthesis of 2-(2-Amino-1-hydroxyethyl)phenol can be achieved through various methods. One method involves the reduction of the corresponding nitrophenol by hydrogen in the presence of various catalysts . Another method utilizes an enantioselective oxazaborolidine-catalyzed borane reduction of 2-chloroacetophenone (phenacyl chloride) to give the chiral chloro alcohol .Molecular Structure Analysis

The molecular formula of 2-(2-Amino-1-hydroxyethyl)phenol is C8H11NO2 . The compound features complex coordination geometries, as seen in the Co (III) and Cu (II) complexes. The InChIKey is NAMWREVXAKBGFY-UHFFFAOYSA-N .Chemical Reactions Analysis

2-(2-Amino-1-hydroxyethyl)phenol participates in various chemical reactions, including those leading to the synthesis of metal complexes. It has the ability to bind metals through oxygen and nitrogen atoms, which are crucial for the formation of coordination compounds.Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Amino-1-hydroxyethyl)phenol is 153.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Scientific Research Applications

Synthesis of Complex Compounds

2-(2-Amino-1-hydroxyethyl)phenol is used in the synthesis of complex compounds such as 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol .

Reference Material

This compound is used as a reference material in the production of pharmaceuticals .

Synthesis of Derivatives

2-(2-Amino-1-hydroxyethyl)phenol is used in the synthesis of its derivatives like 4-[2-(tert-Butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol acetate salt .

Production of Certified Reference Materials

This compound is used in the production of certified reference materials like Salmeterol Related Compound B .

Mechanism of Action

- Free Radical Scavenging : The compound acts as an antioxidant by scavenging free radicals, protecting cells from oxidative damage .

- Cell Signaling : 2-(2-Amino-1-hydroxyethyl)phenol affects cell signaling pathways, potentially altering gene expression and cellular responses .

- Antioxidant Response : It activates the Nrf2 pathway, promoting the expression of antioxidant enzymes .

- Inhibition of COX-2 : By inhibiting cyclooxygenase 2 (COX-2), it modulates inflammation and pain .

- Cell Survival and Apoptosis : The compound influences cell survival pathways .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(2-amino-1-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,10-11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWREVXAKBGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944992 | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-1-hydroxyethyl)phenol | |

CAS RN |

2234-25-5, 70080-69-2 | |

| Record name | 2-Octopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002234255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, alpha-(aminomethyl)-2-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070080692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-1-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-OCTOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LEN2HQT96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1217446.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylidenepentanethioate](/img/structure/B1217454.png)

![1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid](/img/structure/B1217457.png)

![2-Hydroxymethyl-5-(7-methylamino-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-tetrahydro-furan-3,4-diol](/img/structure/B1217458.png)